N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
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Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential therapeutic effects in various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel heterocyclic compounds, including those with pyrazole and acetamide motifs, often involves strategic chemical reactions to introduce various functional groups, enhancing their reactivity and utility in further chemical transformations. For example, studies have detailed the synthesis of novel compounds by reacting pyrazole with substitutions at specific positions to yield derivatives with potential anti-inflammatory activity (Sunder & Maleraju, 2013). Another study focused on the synthesis and characterization of pyrazole-acetamide derivatives, leading to coordination complexes with significant antioxidant activity (Chkirate et al., 2019).
Biological Activities and Applications
The incorporation of pyrazole and acetamide groups into molecules has been shown to impart a range of biological activities, making these compounds of interest in the development of new therapeutics. For instance, compounds synthesized with pyrazole structures have been evaluated for their anti-inflammatory, analgesic, and antitumor activities. Computational and pharmacological evaluations have identified derivatives with significant antioxidant, analgesic, and anti-inflammatory actions, highlighting their potential as novel therapeutic agents (Faheem, 2018). Additionally, antimicrobial evaluations of novel thiazole, pyridone, pyrazole, and other derivatives bearing a sulfonamide moiety have shown promising results, indicating their utility as antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-20-15(12-4-5-12)9-14(19-20)10-18-16(21)8-11-2-6-13(17)7-3-11/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFLPXSGYOPILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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